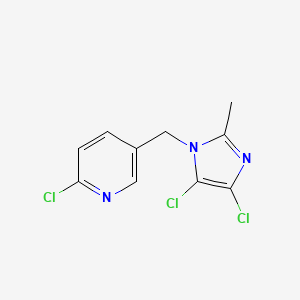
2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine” is a chemical compound .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu(II) catalyst .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of derivatives related to 2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine has been a significant area of research. For instance, studies have shown the successful synthesis of 2′-deoxyribonucleoside derivatives of 1-deazapurine, highlighting the molecule's potential in nucleoside chemistry and ADA inhibitory activity (Cristalli et al., 1994). Another study achieved good yields of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine through a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction, further demonstrating the compound's versatility in organic synthesis (Zinad et al., 2018).
Luminescence and Photophysical Properties
Research on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands has unveiled the photoluminescence properties of such complexes, which exhibit blue-green emissions. This property is significant for applications in luminescent materials and sensors (Li et al., 2012).
Heterocyclic Chemistry and Tandem Annulations
The construction of imidazo(pyrido)[1,2-a]pyridines and imidazo(pyrido)[3,2,1-ij][1,8]naphthyridines via DABCO-catalyzed tandem annulations illustrates the compound's role in the development of novel heterocycles. These findings highlight the innovative strategies for synthesizing complex heterocyclic structures, expanding the toolbox for medicinal chemistry and drug discovery (Li et al., 2011).
Therapeutic Agents Development
Imidazo[1,2-a]pyridine scaffolds have been identified as promising therapeutic agents due to their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. The versatility of this scaffold in drug development underscores the significance of derivatives related to this compound in exploring new therapeutic avenues (Deep et al., 2016).
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . These newly synthesized compounds can act as lead molecules for the development of larvicides and antibiotic agents .
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which include this compound, have a broad range of biological properties and can interact with multiple receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
The imidazole ring in 2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often facilitated by the presence of a positive charge on either of the two nitrogen atoms in the imidazole ring .
Cellular Effects
Derivatives of imidazole have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-chloro-5-[(4,5-dichloro-2-methylimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3N3/c1-6-15-9(12)10(13)16(6)5-7-2-3-8(11)14-4-7/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCIQMEPZLFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CN=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)
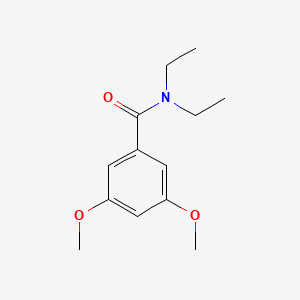
![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)
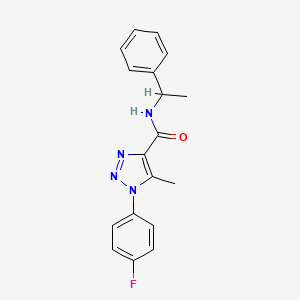
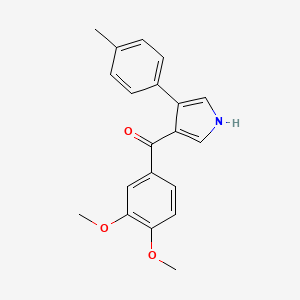
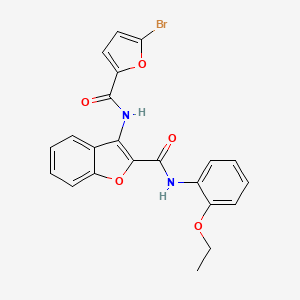

methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)
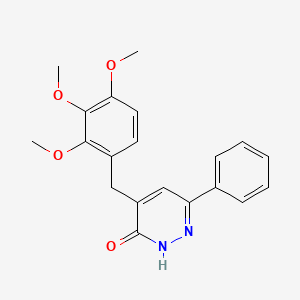


![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)
